Cas no 1785247-75-7 (1,8-Dioxaspiro[4.5]decane-4-carboxylic acid)

1,8-Dioxaspiro[4.5]decane-4-carboxylic acid is a spirocyclic carboxylic acid derivative characterized by its unique structural framework, combining a spiro center with a dioxane ring system. This compound is of interest in synthetic and medicinal chemistry due to its rigid, bicyclic scaffold, which can impart conformational stability to molecular designs. The carboxylic acid functional group enhances its utility as a versatile intermediate for further derivatization, such as amide formation or esterification. Its spirocyclic structure may also contribute to improved metabolic stability in pharmaceutical applications. The compound is typically handled under standard laboratory conditions, with purity and stability being key considerations for research use.
1,8-Dioxaspiro[4.5]decane-4-carboxylic acid structure
1785247-75-7 structure
Product Name:1,8-Dioxaspiro[4.5]decane-4-carboxylic acid
CAS No:1785247-75-7
MF:C9H14O4
MW:186.205063343048
CID:5703079
Update Time:2025-11-01

1,8-Dioxaspiro[4.5]decane-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1,8-Dioxaspiro[4.5]decane-4-carboxylic acid
    • Inchi: 1S/C9H14O4/c10-8(11)7-1-4-13-9(7)2-5-12-6-3-9/h7H,1-6H2,(H,10,11)
    • InChI Key: XVMFURZCNDCICZ-UHFFFAOYSA-N
    • SMILES: O1C2(CCOCC2)C(C(O)=O)CC1

Experimental Properties

  • Density: 1.25±0.1 g/cm3(Predicted)
  • Boiling Point: 363.7±42.0 °C(Predicted)
  • pka: 4.19±0.20(Predicted)

1,8-Dioxaspiro[4.5]decane-4-carboxylic acid Pricemore >>

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Additional information on 1,8-Dioxaspiro[4.5]decane-4-carboxylic acid

Professional Introduction to 1,8-Dioxaspiro[4.5]decane-4-carboxylic acid (CAS No. 1785247-75-7)

1,8-Dioxaspiro[4.5]decane-4-carboxylic acid, identified by the CAS number 1785247-75-7, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science due to its unique structural properties and potential applications. This spirocyclic dioxane derivative features a rigid, bicyclic framework composed of a dioxane ring fused with a decane moiety, which endows it with distinct conformational flexibility and reactivity. The presence of a carboxylic acid functional group at the 4-position further enhances its chemical versatility, making it a valuable scaffold for the development of novel bioactive molecules.

The compound's structural motif, characterized by the spiro connection between the two rings, contributes to its stability and resistance to degradation under various conditions. This stability is particularly advantageous in pharmaceutical applications, where long-term efficacy and shelf-life are critical factors. The dioxane ring itself is known for its ability to participate in hydrogen bonding and π-stacking interactions, which can be leveraged to modulate the solubility and bioavailability of derivatives. Additionally, the spirocyclic core provides a rigid scaffold that can be selectively modified at various positions to tailor biological activity.

In recent years, 1,8-Dioxaspiro[4.5]decane-4-carboxylic acid has been explored as a key intermediate in the synthesis of advanced materials and functional compounds. Its unique molecular architecture makes it a promising candidate for applications in organic electronics, where spirocyclic compounds are increasingly recognized for their ability to enhance charge transport properties. Researchers have demonstrated that derivatives of this compound can exhibit superior thermal stability and optoelectronic performance when incorporated into organic light-emitting diodes (OLEDs) and photovoltaic devices.

From a pharmaceutical perspective, the carboxylic acid group in 1,8-Dioxaspiro[4.5]decane-4-carboxylic acid offers multiple opportunities for further functionalization. This allows chemists to design molecules with targeted interactions with biological targets such as enzymes and receptors. Recent studies have highlighted its potential as a precursor for inhibitors of metabolic pathways relevant to inflammation and cancer. For instance, modifications at the 4-position have been shown to enhance binding affinity to specific proteases involved in tumor progression, making this scaffold a compelling candidate for drug discovery efforts.

The synthesis of 1,8-Dioxaspiro[4.5]decane-4-carboxylic acid typically involves multi-step organic transformations that highlight the compound's synthetic utility. One common approach involves the spirocyclization of a diol precursor under acidic conditions, followed by oxidation to introduce the carboxylic acid functionality. Advances in catalytic methods have enabled more efficient and scalable syntheses, reducing the environmental impact of production processes. These improvements align with broader trends in green chemistry aimed at minimizing waste and energy consumption.

From an industrial standpoint, the demand for 1,8-Dioxaspiro[4.5]decane-4-carboxylic acid is expected to grow as researchers uncover new applications for spirocyclic compounds. Its compatibility with modern synthetic techniques makes it accessible for large-scale production without compromising purity or yield. This accessibility is crucial for translating laboratory discoveries into commercial products that meet stringent quality standards.

The compound's potential extends beyond pharmaceuticals into agrochemicals and specialty chemicals. Its structural features make it suitable for designing novel pesticides that exhibit improved selectivity and reduced environmental persistence. Additionally, its ability to form stable complexes with metal ions suggests applications in catalysis and material science, where such complexes can serve as catalysts or stabilizers in various chemical reactions.

In conclusion,1,8-Dioxaspiro[4.5]decane-4-carboxylic acid (CAS No. 1785247-75-7) represents a versatile and promising compound with broad applicability across multiple scientific disciplines. Its unique structural features combined with its synthetic accessibility position it as a valuable building block for future innovations in medicine, materials science, and beyond.

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